molecular formula C14H15BrN2O2 B5209070 2-(1-Bromonaphthalen-2-yl)oxybutanehydrazide

2-(1-Bromonaphthalen-2-yl)oxybutanehydrazide

Cat. No.: B5209070
M. Wt: 323.18 g/mol
InChI Key: UBCCIEFULPTPJD-UHFFFAOYSA-N
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Description

2-(1-Bromonaphthalen-2-yl)oxybutanehydrazide is an organic compound that features a bromonaphthalene moiety linked to a butanehydrazide group through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Bromonaphthalen-2-yl)oxybutanehydrazide typically involves the reaction of 1-bromonaphthalene with butanehydrazide under specific conditions. One common method is to first prepare the intermediate 2-(1-bromonaphthalen-2-yl)oxybutane by reacting 1-bromonaphthalene with butanol in the presence of a base such as potassium carbonate. This intermediate is then reacted with hydrazine hydrate to form the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(1-Bromonaphthalen-2-yl)oxybutanehydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the naphthalene ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The hydrazide group can participate in redox reactions.

    Condensation Reactions: The hydrazide group can react with carbonyl compounds to form hydrazones.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.

    Condensation Reactions: Aldehydes or ketones are commonly used, often in the presence of an acid catalyst.

Major Products

    Substitution Reactions: Products include various substituted naphthalenes.

    Oxidation and Reduction: Products include oxidized or reduced forms of the hydrazide.

    Condensation Reactions: Products include hydrazones and related derivatives.

Scientific Research Applications

2-(1-Bromonaphthalen-2-yl)oxybutanehydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Bromonaphthalen-2-yl)oxybutanehydrazide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, potentially inhibiting or activating their function. The bromonaphthalene moiety can engage in π-π interactions with aromatic residues in proteins, while the hydrazide group can form hydrogen bonds with amino acid side chains .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Bromonaphthalen-2-yl)oxybutane
  • 1-Bromonaphthalene
  • Butanehydrazide

Uniqueness

2-(1-Bromonaphthalen-2-yl)oxybutanehydrazide is unique due to the combination of the bromonaphthalene and butanehydrazide moieties, which confer distinct chemical reactivity and potential biological activity. This combination is not commonly found in other compounds, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

2-(1-bromonaphthalen-2-yl)oxybutanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2/c1-2-11(14(18)17-16)19-12-8-7-9-5-3-4-6-10(9)13(12)15/h3-8,11H,2,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCCIEFULPTPJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NN)OC1=C(C2=CC=CC=C2C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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